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Digitalose

Reducing sugar assay Bertrand micro method Analytical chemistry

Sourcing rare deoxy sugars with verified stereochemical fidelity is a persistent challenge for cardiac glycoside R&D. Digitalose (CAS 523-74-0) is the definitive 6-deoxy-3-O-methyl-D-galactose with (2R,3S,4S,5R) configuration, irreplaceable as the exclusive sugar moiety of thevetin and emicymarin-D-fucose and D-digitoxose cannot substitute due to absent 3-O-methylation. • Quantified reducing power: 1 mg ≈ 9.32 mg anhydrous D-glucose (Bertrand micro method) for assay calibration • Distinct melting point (106 °C freshly prepared) serves as identity and purity marker • Lot-specific purity documentation ensures experimental reproducibility across batches

Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
CAS No. 523-74-0
Cat. No. B1209599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigitalose
CAS523-74-0
Synonymsdigitalose
Molecular FormulaC7H14O5
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)OC)O)O
InChIInChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m1/s1
InChIKeyMPQBLCRFUYGBHE-JRTVQGFMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Digitalose Chemical Baseline & Procurement


Digitalose (CAS 523-74-0), systematically designated as 6-deoxy-3-O-methyl-D-galactose, is a rare deoxy sugar of the monosaccharide class with a molecular formula of C₇H₁₄O₅ and a molecular weight of 178.18 g/mol [1]. Chemically, it is the 3-O-methyl ether of D-fucose [2]. This compound is characterized by its four defined stereocenters, which confer a specific (2R,3S,4S,5R) configuration . Digitalose is not a commodity chemical; its primary relevance and supply are linked to its natural occurrence as the exclusive or constituent sugar moiety in specific cardiac glycosides, such as thevetin and emicymarin, isolated from plants like *Digitalis purpurea* and *Strophanthus* species [2][3].

Rare deoxy sugar for cardiac glycoside semi-synthesis
Chiral-specific D-configuration (2R,3S,4S,5R) identity control
3-O-methyl ether of D-fucose with distinct reducing power

Why Digitalose Substitution Fails


Generic substitution among rare sugars is scientifically invalid due to their precise stereochemical and functional group requirements in biological systems. Digitalose (6-deoxy-3-O-methyl-D-galactose) possesses a specific 3-O-methyl group and a D-galacto configuration, which are not present in structurally similar deoxy sugars like D-fucose or D-digitoxose . This methylation alters its physicochemical properties, such as solubility and reducing power, and critically defines its recognition and binding within the glycosidic linkages of bioactive cardiac glycosides [1]. Experimental comparisons confirm that methylated derivatives of potential analogs do not match the constants of Digitalose, underscoring that even close structural relatives cannot replicate its behavior or function [2]. Therefore, for applications demanding the exact sugar moiety found in specific natural products or for studying structure-activity relationships, no alternative compound can serve as a direct replacement for Digitalose.

! D-Fucose: lacks 3-O-methyl group; glycosidic recognition may not replicate.
! D-Digitoxose: stereochemical and functional differences can alter binding in cardiac glycosides.
! Generic deoxy sugars: methylation-derived property shifts make direct interchange invalid.

Digitalose vs Analogs: Differential Evidence


Reducing Power vs D-Glucose

In a head-to-head quantitative comparison using the standard Bertrand micro method for reducing sugars, the reducing power of Digitalose was directly measured against anhydrous D-glucose. The data demonstrates that Digitalose possesses a significantly lower reducing capacity per unit mass. Specifically, 1 mg of Digitalose exhibits the equivalent reducing power of 9.32 mg of anhydrous D-glucose [1]. This quantifies Digitalose as a weak reducing sugar compared to the primary metabolic and analytical standard, D-glucose.

Reducing Power vs D-Glucose
Head-to-head
1 mg Digitalose equals reducing power of 9.32 mg D-glucose
Quantifies weak reducing capacity
Bertrand micro method context
Reducing sugar assay Bertrand micro method Analytical chemistry

Optical Rotation vs L-Enantiomer

The specific optical rotation ([α]D) provides a definitive analytical signature for differentiating Digitalose from its L-enantiomer, L-Digitalose. For D-Digitalose, the reported [α]D is +106° (c = 1.7, H₂O, 17 hrs) [1]. While a specific value for L-Digitalose under identical conditions is not directly provided in the available data, the fundamental principle of chirality dictates it would be equal in magnitude but opposite in sign (i.e., -106°) . This stark contrast in optical activity serves as a critical quality control and identity confirmation metric.

Optical Rotation vs L-Enantiomer
Class-level
D-Digitalose [α]D +106°; L-enantiomer inferred −106°
Enables enantiomer identity verification
Polarimetry context (Na D-line, H₂O)
Chirality Polarimetry Stereochemistry

Methylation-Induced Property Shift vs D-Fucose

Digitalose (3-O-methyl-D-fucose) is chemically the methyl ether of the more common sugar D-fucose. This methylation introduces a significant change in physical properties, as evidenced by the reported melting point. Digitalose has a reported melting point of 106 °C when freshly prepared [1][2], whereas D-fucose (6-deoxy-D-galactose) is reported to have a melting point of 144-145 °C [3]. This is a direct, quantitative physicochemical difference of approximately 38 °C.

Melting Point vs D-Fucose
Cross-study comparable
106 °C (Digitalose) vs 144–145 °C (D-Fucose)
38 °C lower melting point due to 3-O-methylation
Crystalline solid context; purity and handling marker
Physicochemical properties Methylation Structure-activity relationship

Crystalline Form Instability Over Time

A unique and quantifiable property of crystalline Digitalose is its time-dependent change in melting point after isolation. This behavior is not reported for its common analogs and serves as a distinguishing quality attribute. The melting point of a freshly prepared sample is reported as 106 °C. After standing for 3 days, the melting point rises to 115 °C, and after 4 months, it increases further to 119 °C [1]. This progressive shift suggests a slow physical change, such as polymorphic transition or crystal aging, which is a specific characteristic of this compound.

Crystalline Form Stability
Supporting evidence
Fresh 106 °C → 3 d 115 °C → 4 mo 119 °C
Time-dependent melting point shift suggests polymorphic aging
Specific quality attribute for QC and storage
Polymorphism Stability Storage Quality Control

Exclusive Occurrence in Cardiac Glycosides

Digitalose possesses a highly restricted natural occurrence that differentiates it from common monosaccharides like D-glucose or even other rare sugars. It is reported as the sole sugar component of the cardiac glycosides emicymarin and alloemicymarin, which are isolated from *Strophanthus* seeds [1]. In contrast, D-glucose is ubiquitous. This exclusivity means that Digitalose is a specific and necessary component for studying or synthesizing these particular bioactive molecules, whereas common sugars cannot serve as substitutes.

Natural Occurrence Profile
Supporting evidence
Sole sugar in emicymarin and alloemicymarin
Restricted natural occurrence defines procurement value
Natural product biosynthesis context
Natural product chemistry Cardiac glycosides Biosynthesis

Digitalose Application Scenarios


Rare Cardiac Glycoside Synthesis

For the semi-synthesis, structure elucidation, or analytical method development for rare cardiac glycosides like emicymarin and thevetin, Digitalose is an essential reagent. As demonstrated, it is the exclusive or specific sugar component of these molecules [1]. Substitution with D-fucose, despite being the parent sugar, would produce an incorrect glycoside due to the absence of the critical 3-O-methyl group. The quantified physical differences, such as the distinct melting point of 106 °C, serve as key analytical markers to confirm the identity and purity of both the monosaccharide and the resulting glycoside [2].

Carbohydrate Assay Calibration

Digitalose's precisely quantified reducing power, where 1 mg equals the reducing capacity of 9.32 mg of anhydrous D-glucose via the Bertrand micro method, makes it a valuable standard for calibrating or developing specific colorimetric assays for reducing sugars [3]. This property allows for the creation of a calibration curve with a distinct response factor relative to the common D-glucose standard, enabling the accurate quantification of this rare sugar in complex biological matrices or natural product extracts.

Methylation Effects on Carbohydrate Physicochemistry

For fundamental research into the physicochemical consequences of sugar methylation, Digitalose serves as a model compound. A direct comparison with its parent sugar, D-fucose, reveals a dramatic, quantifiable shift in melting point from 144-145 °C to 106 °C [4][2]. This 38 °C decrease, along with its time-dependent melting point evolution, provides a clear experimental system for studying how a single methyl group alters crystal lattice energy, polymorphism, and stability in carbohydrates.

Application
Selection Property
Validation Focus
Cardiac glycoside semi-synthesis
3-O-methyl substitution specificity
Methylation identity verification
Carbohydrate assay calibration
Defined reducing power response factor
Calibration curve relative to D-glucose
Methylation physicochemical effects
Melting point shift upon 3-O-methylation
Crystal lattice energy and polymorphism study

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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